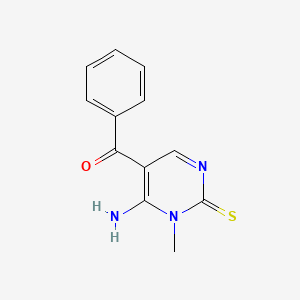

(6-Amino-1-methyl-2-thioxo-1,2-dihydro-5-pyrimidinyl)(phenyl)methanone

Beschreibung

Chemical Identity and Nomenclature

This compound represents a structurally distinct pyrimidine derivative with specific functional modifications. The compound is registered in chemical databases with various standardized identifiers that facilitate its precise identification and characterization in scientific literature.

The formal International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (6-amino-1-methyl-2-sulfanylidenepyrimidin-5-yl)-phenylmethanone, though it is frequently referred to by its common name this compound in scientific literature.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value |

|---|---|

| IUPAC Name | (6-amino-1-methyl-2-sulfanylidenepyrimidin-5-yl)-phenylmethanone |

| Common Name | This compound |

| CAS Registry Number | 210235-77-1 |

| Molecular Formula | C₁₂H₁₁N₃OS |

| Molecular Weight | 245.30 g/mol |

| InChI | InChI=1S/C12H11N3OS/c1-15-11(13)9(7-14-12(15)17)10(16)8-5-3-2-4-6-8/h2-7H,13H2,1H3 |

| InChIKey | VAEFXRDLMYHPSY-UHFFFAOYSA-N |

| SMILES | CN1C(=C(C=NC1=S)C(=O)C2=CC=CC=C2)N |

| Melting Point | 237-240°C |

Several synonyms exist for this compound in chemical databases and literature, including:

- 6-amino-5-benzoyl-1-methyl-1,2-dihydropyrimidine-2-thione

- (6-Amino-1-methyl-2-thioxo-1,2-dihydropyrimidin-5-yl)(phenyl)methanone

- (6-amino-1-methyl-2-sulfanylidenepyrimidin-5-yl)-phenylmethanone

The systematic naming of this compound follows standard IUPAC principles for heterocyclic compounds, with the pyrimidine ring serving as the parent structure and various substituents specified according to their positions on this core framework.

Structural Features and Isomeric Considerations

The molecular architecture of this compound incorporates several distinctive structural elements that define its chemical behavior and properties.

The compound features a pyrimidine heterocyclic core, which is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. This basic scaffold is fundamental to numerous biological molecules, including the nucleobases cytosine, thymine, and uracil found in nucleic acids. The pyrimidine ring provides a planar, electron-deficient framework that influences the reactivity of the attached functional groups.

A key structural feature is the thione group (C=S) at position 2 of the pyrimidine ring. This sulfur-containing functional group replaces the carbonyl oxygen typically found in related compounds such as barbituric acid. The thione moiety significantly alters the electronic properties of the molecule compared to its oxygen analog, affecting hydrogen bonding patterns and potential tautomeric equilibria.

The compound contains several other important structural elements:

- An amino group (-NH₂) at position 6 of the pyrimidine ring

- A methyl group (-CH₃) attached to the N1 position

- A benzoyl group (phenyl-carbonyl) at position 5

The presence of these various functional groups creates a complex electronic environment within the molecule. The amino group at position 6 can function as a hydrogen bond donor, while the thione group at position 2 and the carbonyl of the benzoyl group can serve as hydrogen bond acceptors. This combination of functional groups enables the formation of intricate hydrogen bonding networks in solid-state structures.

A significant structural consideration for this compound is its potential for tautomerism. Similar to thiobarbituric acid, which has been extensively studied for its tautomeric behavior, this compound may exist in multiple tautomeric forms. Research on thiobarbituric acid has identified up to ten possible tautomers, with two predominant forms designated as N1 (keto-thione) and N10 having different stabilities in different media. The thione group may potentially exist in a thiol form under certain conditions, and the amino group might participate in tautomeric rearrangements involving the adjacent ring positions.

The benzoyl group introduces additional structural complexity through conformational isomerism. Rotation around the bond connecting the benzoyl group to the pyrimidine ring creates different conformers based on the orientation of the phenyl ring relative to the pyrimidine plane. This conformational flexibility may influence intermolecular interactions and crystal packing arrangements.

X-ray crystallographic studies of related thiobarbituric acid derivatives have shown that these compounds can form intricate crystal structures with extensive hydrogen bonding networks. In some cases, multiple tautomers may even co-exist within the same crystal structure, as observed for thiobarbituric acid itself.

Historical Context in Pyrimidine Derivative Research

The development of this compound is situated within the broader historical evolution of pyrimidine and thiobarbituric acid chemistry, which spans more than a century of scientific research.

The term "pyrimidine" was first introduced into chemical nomenclature in 1884 by Pinner, who derived it from a combination of the words "pyridine" and "amidine" due to structural similarities between these compounds. This nomenclature marked the beginning of systematic investigations into pyrimidine chemistry. Since these initial studies, pyrimidine-containing compounds have emerged as fundamentally important in biochemistry, serving as building blocks for numerous natural compounds ranging from nucleic acid bases to vitamins and pharmaceuticals.

The historical development of barbituric acid and its derivatives provides important context for understanding the significance of thiobarbituric acid-based compounds. Barbituric acid was first synthesized by Adolf von Baeyer in 1864, though the synthetic process was later refined by the French chemist Édouard Grimaux in 1879. There are various hypotheses regarding the origin of the term "barbituric acid." One suggestion is that Baeyer named it in honor of a friend named Barbara, while another theory posits that the name commemorates St. Barbara, the patron saint of artillery officers who frequented a tavern where Baeyer celebrated his discovery.

The clinical introduction of barbiturates began in 1904 when Farbwerke Fr Bayer and Company introduced the first therapeutic agent of this class. This was followed by the synthesis of phenobarbital in 1911 by the same group. Although this compound is not a barbiturate in the strict pharmacological sense, it shares the thiobarbituric acid structural foundation, placing it within this scientific lineage.

Thiobarbituric acid itself has gained significance beyond its structural role as a parent compound. It has become an important analytical reagent in biochemistry, particularly for assaying malondialdehyde in the thiobarbituric acid reactive substances (TBARS) assay, which measures lipid peroxidation products in biological samples. This application has made thiobarbituric acid an indispensable tool in oxidative stress research since at least the 1970s.

Synthetic methodologies for thiobarbituric acid derivatives have evolved significantly over time. Early approaches involved the reaction of thiourea with malonic acid or its derivatives in the presence of condensing agents. Contemporary methods have expanded to include more sophisticated approaches. One notable synthetic route described in recent literature involves a three-step process mediated by manganese(III) acetate to generate carbon-carbon bonds between terminal alkenes and malonates, allowing for the production of diverse thiobarbiturate structures.

Another synthetic pathway documented in the literature begins with the formation of substituted biphenyl thiourea from the reaction of carbon disulfide, followed by reaction with malonic acid and acetyl chloride. Additionally, more recent research has explored the synthesis of thiobarbituric acid derivatives through aldol condensation reactions, expanding the structural diversity of these compounds.

Contemporary research on thiobarbituric acid derivatives has demonstrated their potential in various applications. Recent studies have investigated their possible role as enzyme inhibitors, particularly as α-glucosidase inhibitors, highlighting the continuing interest in these compounds for potential biological applications.

Within this rich historical context, this compound represents a specific structural variant with its unique pattern of substitution on the thiobarbituric acid core. The compound exemplifies the ongoing evolution and refinement of pyrimidine derivative chemistry, building upon more than a century of scientific investigation into these important heterocyclic structures.

Eigenschaften

IUPAC Name |

(6-amino-1-methyl-2-sulfanylidenepyrimidin-5-yl)-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3OS/c1-15-11(13)9(7-14-12(15)17)10(16)8-5-3-2-4-6-8/h2-7H,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAEFXRDLMYHPSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=NC1=S)C(=O)C2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (6-Amino-1-methyl-2-thioxo-1,2-dihydro-5-pyrimidinyl)(phenyl)methanone typically involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of triethylamine . The reaction is carried out in boiling ethanol, which facilitates the formation of the desired pyrimidine derivative. The structures of the newly synthesized compounds are confirmed through spectral data and elemental analyses .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity suitable for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

(6-Amino-1-methyl-2-thioxo-1,2-dihydro-5-pyrimidinyl)(phenyl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioxo group to a thiol or a sulfide.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrimidine ring or the phenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often involve halogenating agents or nucleophiles such as amines or thiols .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions can introduce various functional groups onto the pyrimidine or phenyl rings, leading to a diverse array of derivatives .

Wissenschaftliche Forschungsanwendungen

(6-Amino-1-methyl-2-thioxo-1,2-dihydro-5-pyrimidinyl)(phenyl)methanone has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored for its role in developing new therapeutic agents.

Industry: Utilized in the production of dyes, fungicides, and biocides.

Wirkmechanismus

The mechanism of action of (6-Amino-1-methyl-2-thioxo-1,2-dihydro-5-pyrimidinyl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, affecting their function and leading to various biological effects. For instance, it may inhibit enzymes involved in DNA replication or repair, thereby exhibiting antimicrobial or anticancer activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Thioxopyrimidines: These compounds share the thioxo group and pyrimidine ring structure and exhibit similar biological activities, such as antimicrobial and anticancer properties.

Imidazole Derivatives: These compounds also contain nitrogen and sulfur atoms in their ring structures and are known for their broad range of biological activities.

Uniqueness

(6-Amino-1-methyl-2-thioxo-1,2-dihydro-5-pyrimidinyl)(phenyl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industrial applications .

Biologische Aktivität

(6-Amino-1-methyl-2-thioxo-1,2-dihydro-5-pyrimidinyl)(phenyl)methanone, with the molecular formula C12H11N3OS, is a compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its anticancer properties, antimicrobial effects, and other pharmacological implications based on diverse scientific studies.

The compound is characterized by a pyrimidine ring substituted with an amino group and a thioxo moiety, contributing to its diverse biological activities. The structure can be summarized as follows:

| Property | Description |

|---|---|

| Molecular Formula | C12H11N3OS |

| CAS Number | 210235-77-1 |

| Molecular Weight | 253.30 g/mol |

| Chemical Structure | Chemical Structure |

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The compound's mechanism of action appears to involve the following:

- Microtubule Destabilization : Similar to other pyrimidine derivatives, it may act as a microtubule-destabilizing agent, which is crucial for disrupting cancer cell division .

- Induction of Apoptosis : The compound has been linked to increased caspase activity, indicating its potential to induce apoptosis in cancer cells at micromolar concentrations .

Case Study: Cytotoxicity Assay

A cytotoxicity assay revealed that this compound exhibited IC50 values ranging from 2.43 μM to 14.65 μM against MDA-MB-231 and HepG2 cells, respectively. This suggests a promising selectivity towards cancer cells compared to normal cells.

| Cell Line | IC50 (μM) |

|---|---|

| MDA-MB-231 | 2.43 - 7.84 |

| HepG2 | 4.98 - 14.65 |

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. Studies indicate that derivatives of similar structures possess activity against various bacterial strains and fungi. This aspect is particularly relevant given the rising concerns over antibiotic resistance.

The antimicrobial effects are thought to stem from:

- Inhibition of Bacterial Growth : Compounds similar in structure have been shown to disrupt bacterial cell wall synthesis and function.

- Antifungal Properties : Effective against certain fungal strains, potentially through interference with ergosterol synthesis.

Pharmacological Implications

Beyond its anticancer and antimicrobial activities, this compound may have broader pharmacological implications:

- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers.

- Potential Use in Drug Development : Its unique structure makes it a candidate for further modification and optimization in drug design.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (6-Amino-1-methyl-2-thioxo-1,2-dihydro-5-pyrimidinyl)(phenyl)methanone, and how can purity be optimized?

- Methodology : The compound can be synthesized via cyclocondensation reactions involving substituted thioureas and ketones under reflux conditions. For example, refluxing with carbon disulfide and potassium hydroxide in ethanol (10+ hours) followed by acidification yields thioxo-pyrimidinyl intermediates . Purity optimization involves recrystallization from acetic acid/water mixtures (1:1 ratio) and characterization via HPLC with a C18 column (90% acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?

- Methodology : Use a combination of:

- FT-IR to confirm the thioxo (C=S) group (~1250 cm⁻¹) and carbonyl (C=O) stretch (~1680 cm⁻¹).

- ¹H/¹³C NMR to resolve the pyrimidinyl ring protons (δ 6.8–7.2 ppm) and phenyl substituents (δ 7.3–7.6 ppm).

- Mass spectrometry (HRMS) to validate the molecular ion peak (theoretical m/z 262.0777) .

Q. How does the compound’s stability vary under different storage conditions?

- Methodology : Conduct accelerated stability studies:

- Store samples at 4°C (short-term), -20°C (long-term), and room temperature (25°C) with desiccants.

- Monitor degradation via TLC (silica gel, ethyl acetate/hexane eluent) and quantify using UV-Vis spectroscopy (λ_max ~280 nm). Stability is highest at -20°C with <5% degradation over 6 months .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activity data for this compound?

- Methodology :

- Perform dose-response assays (e.g., IC₅₀ values) across multiple cell lines to account for variability in receptor expression.

- Use molecular docking (AutoDock Vina) to compare binding affinities with structurally related compounds (e.g., fluorophenyl or hydroxyphenyl derivatives) .

- Validate findings with knockout models (e.g., CRISPR-edited cells lacking target receptors) .

Q. What computational strategies are recommended to predict the compound’s interaction with biological targets (e.g., kinases or GPCRs)?

- Methodology :

- Generate a 3D structure using density functional theory (DFT) (B3LYP/6-31G* basis set) .

- Screen against the Protein Data Bank (PDB) using pharmacophore modeling (MOE or Schrödinger) to identify potential targets.

- Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) .

Q. How can the hydrogen-bonding network of this compound influence its crystallographic packing and solubility?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.